Aqueous Solubility and Route-of-Administration Differentiation Versus Parent Vidarabine
Vidarabine monophosphate (Ara-AMP) demonstrates a transformative solubility advantage over its parent nucleoside, vidarabine (ara-A). Vidarabine base has an aqueous solubility of only ~0.05% (0.5 mg/mL), necessitating continuous intravenous infusion in large fluid volumes that severely constrains clinical feasibility and formulation options [1]. In contrast, vidarabine 5′-monophosphate is highly water-soluble, with measured solubility of 4 mg/mL in water, representing an approximately 8-fold increase in achievable solution concentration . This solubility differential directly translates into the practical ability to administer vidarabine monophosphate via intermittent intramuscular injection or intravenous bolus, whereas the parent compound is restricted to continuous intravenous infusion [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Vidarabine 5′-monophosphate (Ara-AMP): 4 mg/mL in water |
| Comparator Or Baseline | Vidarabine (ara-A): ~0.05% (approx. 0.5 mg/mL) |
| Quantified Difference | Approximately 8-fold higher aqueous solubility for Ara-AMP |
| Conditions | Room temperature aqueous solubility; vidarabine value from pharmacological characterization literature; Ara-AMP solubility from standardized chemical database (ChemicalBook, Thermo Fisher specifications) |
Why This Matters
The 8-fold solubility advantage directly enables intramuscular and intermittent intravenous administration routes unavailable to parent vidarabine, reducing infusion volume burden and expanding clinical and experimental dosing flexibility.
- [1] Whitley RJ, Tucker BC, Kinkel AW, et al. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans. Antimicrob Agents Chemother. 1980 Nov;18(5):709-15. doi:10.1128/AAC.18.5.709. View Source
